N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a complex organic compound with the molecular formula C33H36N6O3S. It features multiple functional groups, including a piperazine moiety and a benzothiophene structure, which contribute to its biological activity and potential therapeutic applications. The compound is notable for its potential as an inhibitor of certain kinases involved in inflammatory processes and cancer pathways .
N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been studied for its inhibitory effects on various kinases, particularly those implicated in inflammatory responses and oncogenesis. It shows promise in modulating pathways associated with diseases like cancer and autoimmune disorders. The compound's unique structure allows it to interact selectively with target proteins, making it a candidate for further pharmacological development .
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
These steps often require specific reagents and conditions to ensure high yield and purity of the final product .
This compound has potential applications in:
Its unique structural features may also allow for modifications that could enhance its efficacy or reduce side effects in therapeutic contexts .
Interaction studies have shown that N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can effectively inhibit specific kinases involved in inflammatory responses. These studies typically utilize biochemical assays to assess binding affinity and inhibition potency against target proteins. The results indicate a promising profile for further exploration in clinical settings .
Several compounds share structural or functional similarities with N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide:
Compound Name | Structural Features | Biological Activity |
---|---|---|
GDC-0834 | Similar piperazine structure | Kinase inhibitor for cancer treatment |
AZD9291 | Contains a benzothiophene moiety | Targeted therapy for non-small cell lung cancer |
Lapatinib | Inhibits EGFR and HER2 kinases | Treatment for breast cancer |
These compounds are notable for their kinase inhibition properties but differ in their specific targets and therapeutic applications. The unique combination of functional groups in N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-y] contributes to its distinct biological profile compared to these similar compounds .